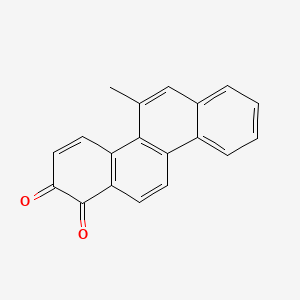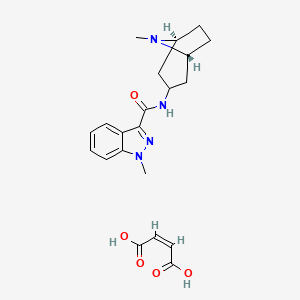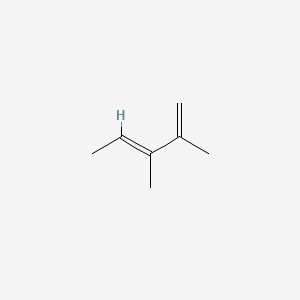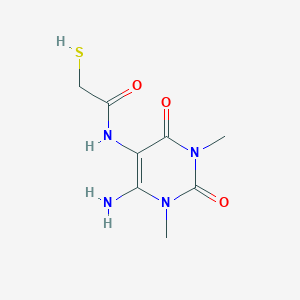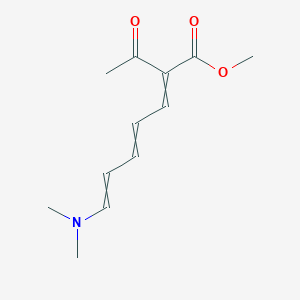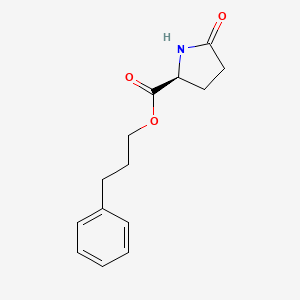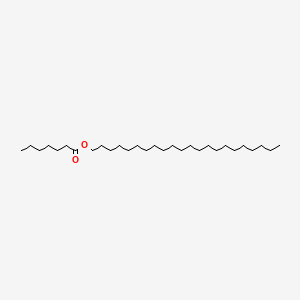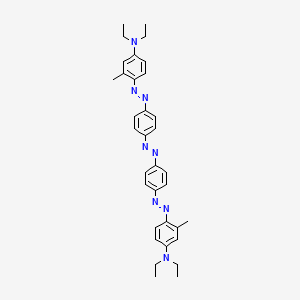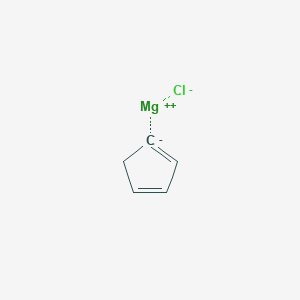
Magnesium;cyclopenta-1,3-diene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;cyclopenta-1,3-diene;chloride is an organometallic compound that features a magnesium atom bonded to a cyclopenta-1,3-diene ligand and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;cyclopenta-1,3-diene;chloride typically involves the reaction of cyclopenta-1,3-diene with a magnesium source, such as magnesium chloride. One common method is the reaction of cyclopenta-1,3-diene with magnesium in the presence of a halogen source, such as chlorine gas, under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through distillation or recrystallization to obtain the desired compound in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;cyclopenta-1,3-diene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other ligands, leading to the formation of different organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various organometallic complexes, magnesium oxide, and substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Magnesium;cyclopenta-1,3-diene;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism by which magnesium;cyclopenta-1,3-diene;chloride exerts its effects involves the interaction of the magnesium atom with various molecular targets. The cyclopenta-1,3-diene ligand can participate in π-bonding interactions, while the chloride ion can act as a leaving group in substitution reactions. These interactions facilitate various chemical transformations and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium;cyclopenta-1,3-diene;chloride include other organometallic complexes featuring cyclopentadiene ligands, such as:
Ferrocene: An iron-based compound with two cyclopentadienyl ligands.
Titanocene dichloride: A titanium-based compound with two cyclopentadienyl ligands and two chloride ions.
Zirconocene dichloride: A zirconium-based compound with two cyclopentadienyl ligands and two chloride ions.
Uniqueness
This compound is unique due to the presence of magnesium, which imparts distinct chemical properties compared to other transition metal-based cyclopentadienyl complexes
Propriétés
Formule moléculaire |
C5H5ClMg |
|---|---|
Poids moléculaire |
124.85 g/mol |
Nom IUPAC |
magnesium;cyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C5H5.ClH.Mg/c1-2-4-5-3-1;;/h1-3H,4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
AMPSSBHUSFIYCB-UHFFFAOYSA-M |
SMILES canonique |
C1C=CC=[C-]1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



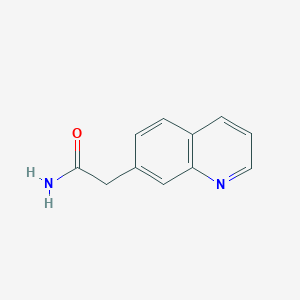
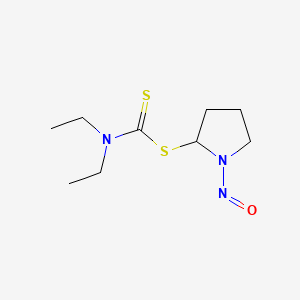
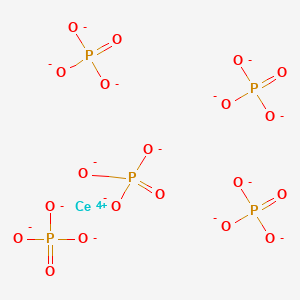
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
